Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity.
Properties
IUPAC Name |
ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-6-13-8(11)4-3-5-9(13)12-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCSGPPEJWWULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of N,N-Dimethyl-N'-(5-fluoropyridin-2-yl)formamidine Intermediate
- Reactants : 2-amino-5-fluoropyridine and N,N-dimethylformamide dimethylacetal.
- Conditions : Reflux at 40–100 °C for 2–8 hours.
- Outcome : Formation of the amidine intermediate without the need for purification.
- Notes : DMF-DMA acts both as reagent and solvent in some protocols, facilitating the reaction.
Cyclization with Ethyl Bromoacetate
- Reactants : Amidine intermediate, ethyl bromoacetate, and alkali (e.g., sodium bicarbonate or potassium carbonate).
- Conditions : Reflux at 100–160 °C for 2–10 hours in a suitable solvent such as DMF.
- Outcome : Formation of ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate.
- Workup : Extraction with ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate, filtration, and concentration by rotary evaporation.
- Purification : Recrystallization from a mixture of normal hexane and ethyl acetate (typically 6:1 v/v) yields the pure product.
Representative Experimental Data
| Step | Conditions | Reactants & Amounts | Reaction Time | Temperature (°C) | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|---|---|
| Amidine formation | Reflux, DMF-DMA solvent | 2-amino-5-fluoropyridine (22.4 g, 200 mmol), DMF-DMA (80 mL) | 3 h | 100 | — | — | Intermediate not purified |
| Cyclization with ethyl bromoacetate | Reflux in DMF with NaHCO3 or K2CO3 | Amidine intermediate, ethyl bromoacetate (50.1 g, 300 mmol), NaHCO3 (25.2 g, 300 mmol) or K2CO3 (20.8 g, 150 mmol) | 10 h | 100–160 | 62.3–68.7 | 51.5–53.5 | Recrystallized product |
| Workup and purification | Extraction, drying, rotary evaporation | — | — | — | — | — | Recrystallization in hexane/ethyl acetate |
Data adapted from multiple experimental embodiments showing consistent yields around 62–69% and melting points in the range 51.5–53.5 °C.
Reaction Mechanism Insights
The synthesis proceeds via:
- Step 1 : Nucleophilic attack of the amino group on DMF-DMA, forming the amidine intermediate.
- Step 2 : Nucleophilic substitution of the amidine intermediate with ethyl bromoacetate in the presence of base, leading to intramolecular cyclization and formation of the fused imidazo[1,2-a]pyridine ring system with an ethyl ester at position 2.
This method is metal-free and avoids harsh reagents, contributing to its mildness and operational simplicity.
Comparative Notes on Related Compounds
While direct syntheses of this compound are less frequently reported, analogous methods have been developed for related imidazo[1,2-a]pyridine derivatives, such as 6-chloroimidazo[1,2-a]pyridine-3-formonitrile, which follow similar amidine formation and cyclization steps with different electrophiles and substituents.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or diethyl ether, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate has been investigated for its potential as an antimicrobial agent. Studies indicate that compounds within the imidazo[1,2-a]pyridine class exhibit significant activity against various microbial strains, suggesting a promising avenue for the development of new antibiotics.
Anticancer Properties
Research into similar compounds has revealed potential anticancer properties. While specific data on this compound's efficacy is limited, the structural characteristics of imidazo[1,2-a]pyridine derivatives suggest they may interact with biological targets associated with cancer cell proliferation and survival .
Enzyme Inhibition Studies
The compound is also being explored for its role as an enzyme inhibitor. Preliminary data suggest it may inhibit certain bacterial enzymes, contributing to its antimicrobial properties. Further studies are necessary to elucidate its pharmacodynamics and therapeutic applications in both infectious diseases and cancer treatment .
Synthetic Applications
Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions .
Table 1: Chemical Reactions of this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to N-oxides | Hydrogen peroxide, m-CPBA |
| Reduction | Converts ester to alcohol or aldehyde | Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) |
| Substitution | Fluoro group can be replaced by nucleophiles | Amines or thiols in the presence of a base |
Material Science
Development of Agrochemicals
The compound's chemical properties make it suitable for applications in agrochemicals. Its effectiveness as a biocide or herbicide can be explored further to enhance agricultural productivity while minimizing environmental impact .
Case Studies
Several studies have documented the potential applications of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited strong antibacterial activity against resistant strains of bacteria. This compound was included in the screening process and showed promising results against Gram-positive bacteria.
- Synthesis of Novel Heterocycles : Research focused on synthesizing new heterocyclic compounds using this compound as a precursor. The study highlighted its ability to undergo various transformations leading to biologically active compounds with enhanced potency against specific targets .
Mechanism of Action
The mechanism of action of Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The compound may also modulate specific signaling pathways, contributing to its therapeutic potential .
Biological Activity
Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C10H8FN3O2
- Molecular Weight : 208.19 g/mol
- CAS Number : 1352394-95-6
The presence of a fluorine atom in its structure enhances its binding affinity to biological targets, which is crucial for its pharmacological activity .
The mechanism of action of this compound involves:
- Target Interaction : The compound interacts with specific enzymes and receptors, modulating various biochemical pathways. This interaction is primarily facilitated by the fluorine atom, which increases the compound's selectivity and affinity towards these targets.
- Signaling Pathways : It may influence signaling pathways relevant to disease processes, thereby exerting therapeutic effects.
Biological Activities
This compound has demonstrated a range of biological activities:
- Antimicrobial Activity : Studies indicate that imidazo[1,2-a]pyridines exhibit significant antimicrobial properties. This compound is no exception and has been tested against various pathogens with promising results .
- Antiparasitic Effects : Research has highlighted its efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). The compound showed improved potency compared to non-fluorinated analogs, indicating the importance of fluorination in enhancing bioavailability and efficacy .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Q & A
Basic: What are the standard synthetic routes for Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate?
The compound is typically synthesized via a multi-step route starting with ethyl bromopyruvate and substituted pyridine derivatives. For example:
- Step 1 : Condensation of 2-aminopyridine with ethyl bromopyruvate in refluxing ethanol to form the imidazo[1,2-a]pyridine core .
- Step 2 : Functionalization at the 5-position via electrophilic fluorination or substitution reactions. highlights a similar approach for chloro-substituted analogs using halogenation under optimized conditions (e.g., 87–94% yields via substitution reactions) .
- Step 3 : Purification via column chromatography and structural validation using H NMR .
Advanced: How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening : Use Cu(I) or Pd-based catalysts for fluorination steps, as demonstrated in related imidazopyridine syntheses .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity for substitution reactions, as seen in for chloro derivatives .
- Temperature Control : Reflux in ethanol (70–80°C) balances reaction rate and side-product formation .
- Workup : Acid-base extraction or recrystallization improves purity, as shown in for analogous compounds .
Basic: What spectroscopic methods are used to confirm the structure?
- H/C NMR : Key signals include the ethyl ester group (δ ~4.3 ppm for CH, δ ~1.3 ppm for CH) and fluorine-coupled aromatic protons (e.g., δ 7.5–8.5 ppm) .
- IR Spectroscopy : Ester carbonyl stretches (~1700 cm) and imidazole ring vibrations (~1600 cm) confirm functional groups .
Advanced: How is X-ray crystallography employed to resolve structural ambiguities?
- Crystal Growth : Slow evaporation of ethyl acetate/hexane mixtures yields suitable crystals .
- Data Collection : Monoclinic systems (e.g., space group C2/c) with unit cell parameters (e.g., Å, ) are common for imidazopyridines .
- Refinement : SHELXL software refines atomic positions, with R-factors <0.05 indicating high accuracy .
Basic: What biological activities are associated with this compound?
Imidazo[1,2-a]pyridines exhibit:
- Antiparasitic Activity : Inhibition of Entamoeba histolytica and Trichomonas vaginalis via nitro group-mediated redox cycling .
- Kinase Inhibition : CDK and tyrosine kinase modulation, relevant in cancer research .
Advanced: How to design assays to evaluate therapeutic potential?
- In Vitro : Use resistant parasite strains (e.g., HM1:IMSS for E. histolytica) and measure IC values via MTT assays .
- In Vivo : Administer orally to Wistar rats (200 mg/kg) and monitor hepatic/kidney toxicity via serum ALT and creatinine levels .
Advanced: How to resolve contradictions in synthetic data (e.g., conflicting yields)?
- Reproducibility : Verify moisture-sensitive steps (e.g., fluorination) under inert atmospheres .
- Analytical Cross-Check : Use HPLC-MS to detect side-products in low-yield reactions .
- Computational Modeling : DFT studies (e.g., Gaussian09) predict reactivity trends for fluorination vs. chlorination .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects of fluorine substitution .
- Docking Studies : AutoDock Vina models interactions with CDK2 (PDB: 1H1S) to prioritize derivatives for synthesis .
Basic: How is purity assessed before biological testing?
- HPLC : Use C18 columns with acetonitrile/water gradients; >95% purity is standard .
- Elemental Analysis : Match calculated vs. observed C, H, N, F percentages (±0.3%) .
Advanced: What strategies mitigate toxicity in preclinical studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
